molecular formula C6H5F3N2O3 B11780519 5-(Difluoromethoxy)-4-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid

5-(Difluoromethoxy)-4-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B11780519
M. Wt: 210.11 g/mol
InChI Key: KHYUSLLRKOSDCJ-UHFFFAOYSA-N
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Description

5-(Difluoromethoxy)-4-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid is a fluorinated pyrazole derivative. This compound is of interest due to its unique chemical structure, which includes both difluoromethoxy and fluoro substituents. These features make it a valuable compound in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Difluoromethoxy)-4-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common route involves the difluoromethylation of a suitable pyrazole precursor, followed by fluorination and carboxylation reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and fluorinating agents like diethylaminosulfur trifluoride (DAST).

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(Difluoromethoxy)-4-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

5-(Difluoromethoxy)-4-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where fluorinated compounds are known to be effective.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 5-(Difluoromethoxy)-4-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The difluoromethoxy and fluoro groups enhance its binding affinity to these targets, which may include enzymes and receptors involved in various biological pathways. The exact pathways and targets can vary depending on the specific application of the compound.

Comparison with Similar Compounds

Similar Compounds

    5-Fluorouracil: A well-known fluorinated compound used in cancer treatment.

    Difluoromethylated Ketones: Used as building blocks in organic synthesis.

    Fluorinated Pyrazoles: A class of compounds with diverse applications in medicinal chemistry.

Uniqueness

5-(Difluoromethoxy)-4-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid is unique due to its combination of difluoromethoxy and fluoro substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering advantages over other similar compounds in terms of reactivity and specificity.

Properties

Molecular Formula

C6H5F3N2O3

Molecular Weight

210.11 g/mol

IUPAC Name

5-(difluoromethoxy)-4-fluoro-1-methylpyrazole-3-carboxylic acid

InChI

InChI=1S/C6H5F3N2O3/c1-11-4(14-6(8)9)2(7)3(10-11)5(12)13/h6H,1H3,(H,12,13)

InChI Key

KHYUSLLRKOSDCJ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=N1)C(=O)O)F)OC(F)F

Origin of Product

United States

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